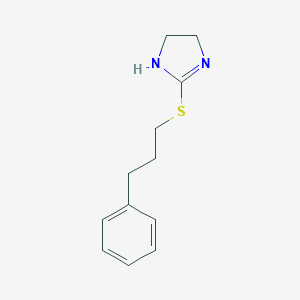
5,8-Dimethoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,8-Dimethoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol, also known as DMQX, is a synthetic compound that belongs to the quinoline class of chemicals. DMQX has been extensively studied for its pharmacological properties and has shown promising results in the treatment of various neurological disorders.
作用机制
5,8-Dimethoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol acts as a competitive antagonist of the NMDA receptor. The NMDA receptor is a type of ionotropic glutamate receptor that is involved in synaptic plasticity and memory formation. 5,8-Dimethoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol binds to the receptor and prevents the activation of the receptor by glutamate. This leads to a decrease in the influx of calcium ions into the cell, which can be neuroprotective in certain conditions.
生化和生理效应
5,8-Dimethoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has been shown to have several biochemical and physiological effects. It has been shown to decrease the release of glutamate, which can be neuroprotective in conditions where glutamate excitotoxicity is involved. 5,8-Dimethoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has also been shown to decrease the release of pro-inflammatory cytokines, which can be beneficial in conditions where inflammation is involved, such as traumatic brain injury and stroke.
实验室实验的优点和局限性
5,8-Dimethoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been extensively studied, and its pharmacological properties are well understood. However, 5,8-Dimethoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has some limitations for lab experiments. It is a potent antagonist of the NMDA receptor, which can make it difficult to study the role of the NMDA receptor in certain conditions. It also has some off-target effects, which can complicate the interpretation of results.
未来方向
There are several future directions for 5,8-Dimethoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol research. One direction is the development of 5,8-Dimethoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol analogs that have improved pharmacological properties, such as increased potency or selectivity. Another direction is the investigation of the role of 5,8-Dimethoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the use of 5,8-Dimethoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol in combination with other drugs, such as opioids or cannabinoids, could be investigated for the treatment of pain. Finally, the use of 5,8-Dimethoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol in clinical trials for the treatment of neurological disorders could be investigated.
Conclusion:
In conclusion, 5,8-Dimethoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol is a synthetic compound that has shown promising results in the treatment of various neurological disorders. It acts as a competitive antagonist of the NMDA receptor and has neuroprotective, anticonvulsant, and antidepressant effects. 5,8-Dimethoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has several advantages for lab experiments, but also has some limitations. There are several future directions for 5,8-Dimethoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol research, including the development of analogs, investigation of its role in other neurological disorders, and use in clinical trials.
合成方法
5,8-Dimethoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol can be synthesized using a multi-step process. The first step involves the reaction of 2,3-dimethoxybenzaldehyde with methylamine to form 2,3-dimethoxy-N-methylbenzylamine. This intermediate is then reacted with 2-methylquinoline-4-carboxylic acid to form 5,8-Dimethoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol.
科学研究应用
5,8-Dimethoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has been extensively studied for its pharmacological properties. It has been found to be a potent antagonist of the glutamate receptor, specifically the N-methyl-D-aspartate (NMDA) receptor. 5,8-Dimethoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and spinal cord injury. It has also been shown to have anticonvulsant and antidepressant effects.
属性
产品名称 |
5,8-Dimethoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol |
|---|---|
分子式 |
C17H22N2O3 |
分子量 |
302.37 g/mol |
IUPAC 名称 |
5,8-dimethoxy-2-methyl-3-(pyrrolidin-1-ylmethyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C17H22N2O3/c1-11-12(10-19-8-4-5-9-19)17(20)15-13(21-2)6-7-14(22-3)16(15)18-11/h6-7H,4-5,8-10H2,1-3H3,(H,18,20) |
InChI 键 |
CTQRZAITVBRFQD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C2=C(C=CC(=C2N1)OC)OC)CN3CCCC3 |
规范 SMILES |
CC1=C(C(=O)C2=C(C=CC(=C2N1)OC)OC)CN3CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B241038.png)
![4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine](/img/structure/B241039.png)
![4-(2-{1-[(3,5-Dimethylphenoxy)acetyl]-2-piperidinyl}ethyl)morpholine](/img/structure/B241040.png)




![4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B241056.png)
![4-(4-Methylphenyl)-2-(methylsulfanyl)-6-[(tetrahydro-2-furanylmethyl)amino]-5-pyrimidinecarbonitrile](/img/structure/B241057.png)

![[3-(4-Fluorophenyl)propyl]piperazine](/img/structure/B241077.png)

![6-(4-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B241085.png)
